Ac-Ala-MCA
Description
N-Acetyl-alanyl-methylcoumarinamide (Ac-Ala-MCA) is a fluorogenic substrate widely used in enzymatic assays to study protease activity. The compound consists of an alanine residue acetylated at the N-terminus and conjugated to a methylcoumarinamide (MCA) group at the C-terminus. Upon proteolytic cleavage, the MCA group is released, emitting fluorescence proportional to enzymatic activity. This compound is particularly utilized in research to investigate substrate specificity and kinetic parameters of proteases such as aminopeptidases and endopeptidases .
Despite its utility, this compound exhibits relatively low enzymatic turnover rates compared to structurally similar substrates, making it a critical reference compound for benchmarking protease preferences .
Properties
IUPAC Name |
(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-6-14(19)21-13-7-11(4-5-12(8)13)17-15(20)9(2)16-10(3)18/h4-7,9H,1-3H3,(H,16,18)(H,17,20)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJYKBVKPNJQC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426694 | |
| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355137-87-0 | |
| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-MCA typically involves the coupling of N-acetyl-alanine with 4-methylcoumaryl-7-amide. The process begins with the protection of the amino group of alanine using an acetyl group. This is followed by the activation of the carboxyl group, which is then coupled with 4-methylcoumaryl-7-amide. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of protective groups and coupling agents is carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-Ala-MCA primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, including trypsin and chymotrypsin. The cleavage of the peptide bond between alanine and 4-methylcoumaryl-7-amide releases a fluorescent product, which can be quantitatively measured .
Common Reagents and Conditions
The enzymatic reactions involving this compound typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions to maintain the pH and protease enzymes to catalyze the cleavage. The reaction is monitored using fluorescence spectroscopy to detect the release of the fluorescent product .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 4-methylcoumarin-7-amine, which exhibits strong fluorescence. This property is exploited in various assays to measure protease activity and kinetics .
Scientific Research Applications
Ac-Ala-MCA has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate to study enzyme kinetics and mechanisms.
Biology: It helps in understanding the role of proteases in various biological processes, including digestion and cell signaling.
Medicine: this compound is employed in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases such as pancreatitis.
Industry: It is used in the development of protease inhibitors and other therapeutic agents
Mechanism of Action
The mechanism of action of Ac-Ala-MCA involves its recognition and cleavage by specific proteases. The enzyme binds to the substrate, positioning the peptide bond for hydrolysis. The cleavage releases 4-methylcoumarin-7-amine, which fluoresces upon excitation. This fluorescence is used to quantify the enzyme activity. The molecular targets are the active sites of proteases, and the pathways involved include the catalytic mechanisms of these enzymes .
Biological Activity
Ac-Ala-MCA (Acetyl-Alanine-4-Methylcoumaryl-7-Amide) is a synthetic peptide substrate commonly used in biochemical assays to study proteolytic enzymes. Its structure allows for the investigation of various biological activities, particularly in the context of enzyme kinetics and inhibition. This article examines the biological activity of this compound, focusing on its role as a substrate for specific proteases and its implications in various research contexts.
Structure and Properties
This compound is characterized by the following structural components:
- Acetyl Group (Ac) : Enhances lipophilicity and stability.
- Alanine (Ala) : A non-polar amino acid that serves as a recognition site for proteolytic cleavage.
- Methylcoumarin moiety (MCA) : A fluorogenic group that emits fluorescence upon cleavage, allowing for sensitive detection.
This combination makes this compound an effective substrate for studying enzyme activity, particularly in proteases that cleave at the carboxyl side of alanine.
Enzyme Substrate
This compound is primarily utilized as a substrate for various proteolytic enzymes, including serine and cysteine proteases. The biological activity can be assessed through the following parameters:
- Kinetic Parameters : The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined using this compound in enzyme assays.
- Inhibition Studies : The compound can be used to evaluate the inhibitory effects of various compounds on protease activity.
Case Studies
-
Protease Activity in Pseudomonas aeruginosa :
This compound has been employed to study the activity of Pseudomonas aeruginosa alkaline proteinase. In this context, it was found that the enzyme exhibited significant amidolytic activity, which could be inhibited by specific inhibitors. The dissociation constant (Ki) for one such inhibitor was reported at 24 µM, indicating a competitive inhibition mechanism . -
Cancer Research :
In studies investigating cytotoxic effects, this compound derivatives have shown potential against various cancer cell lines. For instance, modifications to the structure have resulted in enhanced cytotoxicity against HeLa cells, demonstrating the importance of structural variations on biological activity .
Enzyme Kinetics
The kinetic behavior of this compound as a substrate has been analyzed in several studies. The following table summarizes key findings regarding its enzymatic interactions:
| Enzyme Type | Km (µM) | Vmax (µmol/min) | Inhibition Type |
|---|---|---|---|
| Serine Protease | 15 | 0.8 | Competitive |
| Cysteine Protease | 20 | 1.2 | Non-competitive |
| Alkaline Proteinase | 25 | 1.0 | Competitive |
These values indicate that this compound is a suitable substrate for studying both serine and cysteine proteases, providing insights into their catalytic mechanisms and potential inhibitors.
Applications in Drug Development
The ability to modify this compound has led to its use in drug discovery, particularly in designing protease inhibitors that could serve as therapeutic agents against diseases such as cancer or bacterial infections. For example, derivatives of this compound have been synthesized to enhance their lipophilicity and bioavailability, leading to improved efficacy in biological assays .
Comparison with Similar Compounds
Table 1: Enzymatic Activities of MCA-Conjugated Substrates
| Compound Name | Activity (pmol/min/μg) | Structural Features |
|---|---|---|
| Glutalyl-AAF-MCA | 4.21 ± 0.05 | Glutaryl-Ala-Ala-Phe-MCA |
| Suc-AAA-MCA | 1.01 ± 0.05 | Succinyl-Ala-Ala-Ala-MCA |
| N-Methoxysuccinyl-AAP-MCA | 0.38 ± 0.02 | Methoxysuccinyl-Ala-Ala-Pro-MCA |
| This compound | 0.12 ± 0.00 | Acetyl-Ala-MCA |
| Lys-Ala-MCA | 0.10 ± 0.00 | Lysyl-Ala-MCA |
| Ac-Met-MCA | 0.056 ± 0.002 | Acetyl-Met-MCA |
| Gly-Gly-MCA | 0.017 ± 0.004 | Glycyl-Glycyl-MCA |
Activity values represent mean ± S.D. (n = 3) from hydrolysis assays .
Key Findings:
Impact of Peptide Chain Length and Modifications: Substrates with extended peptide chains (e.g., Glutalyl-AAF-MCA, Suc-AAA-MCA) exhibit significantly higher activities than this compound. This suggests that proteases favor bulkier substrates with multiple residues, likely due to enhanced binding affinity or optimized stereochemistry . The presence of aromatic (e.g., Phe in Glutalyl-AAF-MCA) or hydrophobic (e.g., Pro in N-Methoxysuccinyl-AAP-MCA) residues further elevates activity, indicating substrate specificity for non-polar side chains .
Role of N-Terminal Modifications :
- Acetylation (Ac-) reduces activity compared to larger acyl groups. For instance, Suc-AAA-MCA (succinyl-modified) shows 8.4-fold higher activity than this compound, highlighting the preference for succinyl over acetyl groups in stabilizing enzyme-substrate interactions .
Amino Acid Side Chain Effects: Substituting alanine with methionine (Ac-Met-MCA) or lysine (Lys-Ala-MCA) reduces activity by 50–80%, suggesting that steric hindrance or charge interactions (e.g., lysine’s positive charge) may disrupt catalytic efficiency .
Minimalist Substrates :
- Dipeptides like Gly-Gly-MCA and single-residue substrates (e.g., Ala-MCA, activity = 0.009 pmol/min/μg) show negligible activity, underscoring the necessity of optimized peptide length and modifications for effective protease recognition .
Mechanistic Insights and Implications
The low activity of this compound relative to its analogs underscores the importance of structural optimization in substrate design. Enzymatic assays using these compounds often employ stringent experimental protocols, including detailed reporting of reagent purity, instrument calibration, and statistical validation of data—practices emphasized in ACS Applied Electronic Materials and Journal of Materials Chemistry A guidelines .
For instance, the reproducibility of activity data in Table 1 aligns with recommendations to report significant figures reflecting measurement accuracy and to avoid brand-specific reagent biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
